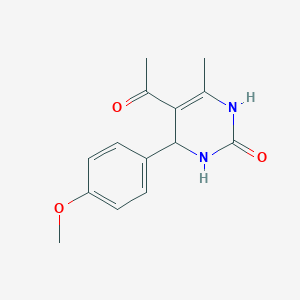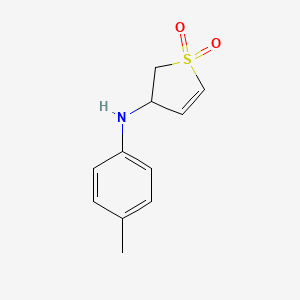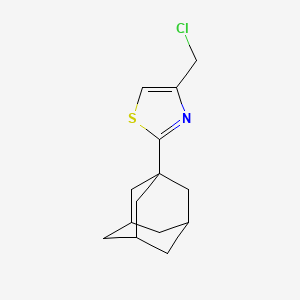
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (ACMT) is an organic compound with a unique structure and a variety of applications in the scientific research field. ACMT is a heterocyclic compound that contains a thiazole ring and an adamantyl group. It has been widely studied for its potential applications in medicine, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
Synthesis Methods :
- A method was developed for synthesizing 4-(1-adamantyl)-2-aryl-1,3-thiadiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole, which involves various reactions leading to products like 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole (Shchipalkin, Petrov, & Kuznetsov, 2011).
- Another study focused on synthesizing 4-(1-Adamantyl)- and 4-(1-Adamantylmethyl)-substituted halothiazoles, exploring reactions with potassium thiocyanate and hydrochloric acid (Makarova, Zemtsova, & Moiseev, 2001).
Therapeutic Potential and Biological Activity :
- An adamantyl-substituted retinoid-derived molecule showed apoptotic and antiproliferative activities, highlighting the importance of the adamantyl group in enhancing these effects (Dawson et al., 2007).
- The antiviral activities of adamantane-containing heterocycles were explored, indicating the potential of these compounds in antiviral therapies (Makarova et al., 2004).
- Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles were synthesized, showing antimicrobial and anti-inflammatory activities (Kadi et al., 2007).
Chemical Properties and Reactions :
- A study on alkali metal 2-(1-adamantyl)ethynethiolates discussed their synthesis and reactions with various electrophilic reagents, shedding light on their chemical behavior (Petrov, Shchipalkin, Kuznetsov, & Viktorov, 2010).
- Theoretical studies on the chemical reactivity of 2-adamantyl-thiazolidine-4-one derivatives provided insights into their potential as HIV-1 inhibitors and other therapeutic applications (Morales-Bayuelo et al., 2012).
Mécanisme D'action
Target of Action
It is known that various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride (a similar compound) to give the corresponding n-adamantylated heterocycles .
Mode of Action
It can be inferred from related compounds that the adamantyl group may interact with its targets through steric effects .
Analyse Biochimique
Biochemical Properties
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group enhances the compound’s stability and affinity for hydrophobic pockets in proteins, allowing it to act as an inhibitor or modulator of enzyme activity. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other substrates . Additionally, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For example, in cancer cells, this compound has been found to inhibit cell growth and induce programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The adamantyl group facilitates binding to hydrophobic regions of target proteins, while the chloromethyl group can form covalent bonds with specific amino acid residues . This dual interaction allows the compound to inhibit enzyme activity by blocking the active site or altering the protein’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response without causing harm.
Propriétés
IUPAC Name |
2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVVOVMHYJPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394407 |
Source


|
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-38-0 |
Source


|
| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
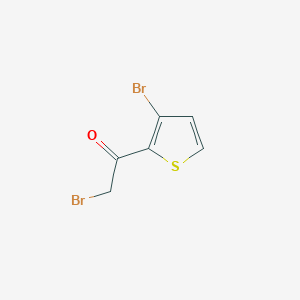
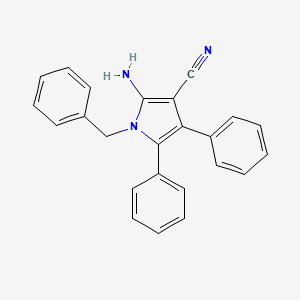
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)


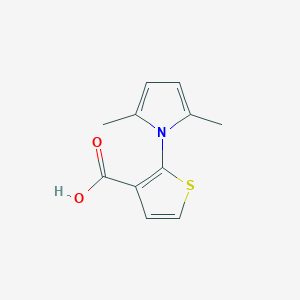
![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
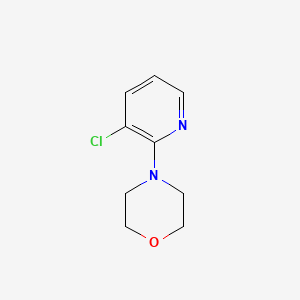
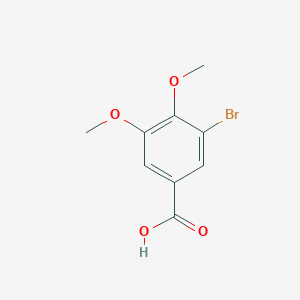
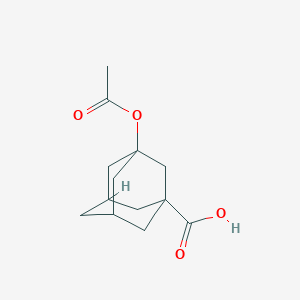
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
